molecular formula C19H27N3O2S B13401751 1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-thiophen-3-ylpropan-2-yl]urea

1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-thiophen-3-ylpropan-2-yl]urea

Cat. No.: B13401751
M. Wt: 361.5 g/mol
InChI Key: MEDBIJOVZJEMBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₁₉H₂₇N₃O₂S Molecular Weight: 361.502 g/mol Stereochemistry: Absolute configuration with two defined stereocenters at the (2S) positions of the dimethylamino and thiophen-3-ylpropyl moieties . Key Features:

  • A urea core functionalized with a dimethylamino group, a 4-hydroxyphenyl group, and a thiophen-3-yl substituent.
  • Stereochemical specificity at the (2S) positions likely influences target binding and metabolic stability .

Properties

Molecular Formula

C19H27N3O2S

Molecular Weight

361.5 g/mol

IUPAC Name

1-[2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-(1-thiophen-3-ylpropan-2-yl)urea

InChI

InChI=1S/C19H27N3O2S/c1-14(10-16-8-9-25-13-16)21-19(24)20-12-17(22(2)3)11-15-4-6-18(23)7-5-15/h4-9,13-14,17,23H,10-12H2,1-3H3,(H2,20,21,24)

InChI Key

MEDBIJOVZJEMBI-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CSC=C1)NC(=O)NCC(CC2=CC=C(C=C2)O)N(C)C

Origin of Product

United States

Preparation Methods

Method 1: Urea Formation via Sulfonamide Activation

  • Activation of Sulfonamide : The synthesis begins with the activation of a sulfonamide intermediate using 4-nitrophenyl chloroformate to form an activated intermediate.
  • Reaction with Amine : This intermediate then reacts with an appropriate amine under controlled conditions to form a tosyl-protected urea analog.
  • Tosyl Group Removal : The tosyl group is removed using magnesium powder in methanol under sonication. However, this step can be challenging due to competing reactions that cleave the urea.

Method 2: Alternative Urea Formation Routes

  • Activation with 4-Nitrophenylcarbamate : Another approach involves activating an amine with 4-nitrophenylcarbamate and then reacting it with another amine to form the urea.
  • Use of Triphosgene : Triphosgene in a mixture of dichloromethane and saturated sodium bicarbonate solution can also be used for urea formation, though yields are generally lower.
  • 1,1’-Carbonyl Diimidazole (CDI) : CDI in dichloromethane or chloroform provides better yields compared to triphosgene.
  • Solvent Effects : The choice of solvent significantly affects the yield; acetonitrile has been reported to give the highest yield of 60%.

Synthesis of Key Intermediates

Synthesis of (S)-2-(Dimethylamino)-3-(4-hydroxyphenyl)propanamide

This intermediate is synthesized from L-tyrosinamide following a literature procedure. The free base is obtained after column chromatography in 70% yield.

Analysis of Preparation Methods

Method Yield Conditions Challenges
Method 1 45% (over 2 steps) Activation with 4-nitrophenyl chloroformate, tosyl group removal with Mg in MeOH Competing reactions during tosyl removal
Method 2 (4-Nitrophenylcarbamate) 32–39% Activation with 4-nitrophenylcarbamate Lower yields
Method 2 (Triphosgene) 28% Triphosgene in DCM with NaHCO3 Lower yields
Method 2 (CDI) 47–49% CDI in DCM or CHCl3 Better yields but solvent-dependent
Method 2 (Acetonitrile) 60% Reaction in acetonitrile Highest yield reported

Chemical Reactions Analysis

Preparation of (2S)-2-(Dimethylamino)-3-(4-hydroxyphenyl)propylamine (Intermediate 2)

The amine component is synthesized via reductive amination of 4-hydroxyphenylacetone with dimethylamine, followed by enantioselective reduction using catalysts like (R)-CBS (Corey–Bakshi–Shibata) to achieve the (S)-configuration1. The reaction sequence involves:

  • Step 1 : Condensation of 4-hydroxyphenylacetone with dimethylamine to form an imine.

  • Step 2 : Asymmetric reduction with NaBH₄ and (R)-CBS catalyst (yield: ~85%, enantiomeric excess >95%)1.

Urea Formation

The final step involves coupling intermediates 2 and 3 to form the urea linkage. Multiple methods have been explored:

Method 1: Activation with 4-Nitrophenyl Chloroformate

  • Reaction : Intermediate 4 (sulfonamide-protected 3 ) is activated with 4-nitrophenyl chloroformate to form a reactive carbamate intermediate (13 ), which reacts with 2 to yield a tosyl-protected urea (5 )1.

  • Conditions :

    • Solvent: Dichloromethane

    • Temperature: 0°C → room temperature

    • Yield: 45% over two steps1.

Method 2: Direct Coupling with Carbonyldiimidazole (CDI)

  • Reaction : 2 and 3 are reacted using CDI in acetonitrile1.

    • Yield: 60% (optimized conditions)1.

    • Comparison of Reagents :

ReagentSolventYieldSide Products
TriphosgeneDCM/NaHCO₃28%Isocyanates
CDIAcetonitrile60%Imidazole byproducts
4-NPCF*THF32%Nitrophenol

*4-NPCF: 4-nitrophenyl chloroformate1.

Tosyl Group Removal

  • Reaction : Magnesium powder in methanol under sonication removes the tosyl group from 5 to yield PZM211.

    • Challenge : Competing cleavage of the urea bond produces methyl carbamate (14 ) and sulfonamide (4 ) (yield loss: ~30%)1.

    • Optimization : Excess Mg (10 eq.) reduces side reactions but is scale-sensitive1.

Stability Under Basic Conditions

PZM21 undergoes hydrolysis in strong alkaline media (e.g., 10 N NaOH), yielding:

  • Primary products : 4-hydroxyphenylpropylamine and thiophene-propan-2-amine carbamate1.

Stereochemical Considerations

  • Both amine intermediates (2 and 3 ) require (S)-configuration for activity.

  • Key stereochemical steps :

    • Asymmetric reduction using CBS catalyst1.

    • Chiral resolution via tartaric acid derivatives2.

Scale-Up Challenges

  • Urea bond instability : Side reactions during deprotection limit large-scale synthesis1.

  • Solvent dependence : Acetonitrile improves CDI-mediated coupling yields vs. THF or dioxane1.

Scientific Research Applications

1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-thiophen-3-ylpropan-2-yl]urea has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the behavior of μ-opioid receptor agonists.

    Biology: It is used to investigate the biological pathways and mechanisms of opioid receptors.

    Medicine: It is being explored for its potential use as an analgesic with reduced side effects compared to traditional opioids.

    Industry: It is used in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

The compound exerts its effects by selectively binding to the μ-opioid receptor and activating G-protein signaling pathways. This activation leads to the inhibition of adenylate cyclase, resulting in decreased cAMP levels and reduced neuronal excitability. The bias towards G-protein activation over β-arrestin 2 recruitment reduces the risk of side effects such as respiratory depression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A : 1-{(E)-[3-(1H-Imidazol-1-yl)-1-(4-Methoxyphenyl)propylidene]amino}-3-(2-Methylphenyl)urea (from )

Molecular Formula : C₂₃H₂₅N₅O₂
Molecular Weight : 427.48 g/mol
Key Features :

  • Urea backbone with imidazole and 4-methoxyphenyl groups.
  • Methoxy group increases lipophilicity compared to the hydroxyl group in the target compound.
  • Absence of thiophene; instead, a 2-methylphenyl group modifies steric bulk .

Compound B : Enantiomer of the Target Compound (NCATS Inxight Data)

Structure: 1-[(2R)-2-(Dimethylamino)-3-(4-Hydroxyphenyl)propyl]-3-[(2R)-1-Thiophen-3-ylpropan-2-yl]urea Key Features:

  • Mirror-image stereochemistry at both (2R) positions.
  • Enantiomeric differences could lead to divergent pharmacokinetic or pharmacodynamic profiles, though empirical data are lacking .

Comparative Analysis Table

Feature Target Compound Compound A () Compound B (Enantiomer)
Core Structure Urea Urea Urea
Substituents Dimethylamino, 4-hydroxyphenyl, thiophen-3-yl Imidazole, 4-methoxyphenyl, 2-methylphenyl Same as target, but (2R) configuration
Molecular Weight 361.502 g/mol 427.48 g/mol 361.502 g/mol
Hydrogen Bonding High (due to -OH) Moderate (methoxy lacks H-bond donor) Same as target
Lipophilicity Moderate (thiophene) High (methoxy, methylphenyl) Similar to target
Stereochemical Impact Critical for activity (2S) Not reported Likely reduced/inverted activity

Key Structural and Functional Differences

Substituent Effects :

  • The 4-hydroxyphenyl group in the target compound enhances solubility and target engagement via hydrogen bonding, whereas Compound A’s 4-methoxyphenyl group increases membrane permeability but reduces polar interactions .
  • The thiophene in the target compound may improve metabolic stability compared to Compound A’s imidazole , which is prone to enzymatic oxidation .

Stereochemical Specificity :

  • The (2S) configuration in the target compound likely optimizes spatial alignment with chiral binding pockets in biological targets. In contrast, the (2R) enantiomer (Compound B) may exhibit altered efficacy or toxicity, though direct comparisons are absent in literature .

Pharmacokinetic Implications: The dimethylamino group in the target compound could enhance solubility and absorption relative to Compound A’s imidazole, which may increase plasma protein binding .

Biological Activity

1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-thiophen-3-ylpropan-2-yl]urea, commonly referred to as PZM21, is a synthetic organic compound with notable biological activities, primarily as a selective μ-opioid receptor agonist. This document provides a detailed examination of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Molecular Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C₁₉H₂₇N₃O₂S
  • Molecular Weight : 373.50 g/mol
  • SMILES Notation : CC@@HNC(=O)NCC@HN(C)C

Structural Features

PZM21 contains a urea functional group, which is critical for its biological activity. The presence of a thiophene ring and a hydroxyphenyl moiety contributes to its binding affinity and selectivity for the μ-opioid receptor.

PropertyValue
Molecular Weight373.50 g/mol
SolubilitySoluble in DMSO
LogP3.5

PZM21 acts as a potent and selective agonist for the μ-opioid receptor (MOPr). It exhibits a unique bias towards G-protein signaling pathways while minimizing β-arrestin recruitment, which is associated with fewer side effects typical of traditional opioid therapies. This selectivity is significant as it may reduce the risk of respiratory depression and other adverse effects commonly associated with opioid use .

Pharmacological Effects

Research indicates that PZM21 demonstrates various pharmacological effects:

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the urea structure can significantly affect biological activity. For instance:

  • The presence of the dimethylamino group enhances receptor binding affinity.
  • The hydroxyphenyl group contributes to increased potency against the μ-opioid receptor.

Case Study 1: Analgesic Efficacy

In a study conducted by researchers at the University of California, PZM21 was tested in animal models for its analgesic properties. The results indicated that it provided effective pain relief comparable to morphine but with significantly lower incidences of side effects such as constipation and respiratory depression .

Case Study 2: Antimicrobial Activity

Another investigation explored the potential antimicrobial effects of related thiourea compounds. While direct studies on PZM21's antimicrobial activity are sparse, derivatives have shown promising results against various pathogens, suggesting potential applications in treating infections .

Q & A

Q. How can researchers structurally characterize PZM21's interactions with the MOR-Gi protein complex?

  • Methodological Answer : Use cryo-EM or X-ray crystallography data (e.g., PDB IDs 7SBF and 7SCG) to analyze binding poses. Molecular dynamics simulations with tools like Molstar can visualize key interactions, such as hydrogen bonding with Asp149³·³² and hydrophobic contacts with transmembrane helices . Ballesteros-Weinstein numbering should standardize residue identification .

Q. What in vivo assays are appropriate for assessing PZM21's antinociceptive effects while minimizing off-target biases?

  • Methodological Answer : Employ the hot plate (supraspinal analgesia) and formalin tests (inflammatory pain) for efficacy, but avoid tail-flick assays (spinal reflex), as PZM21 lacks spinal activity . Include dose-response curves and comparator drugs (e.g., morphine) to contextualize potency.

Advanced Research Questions

Q. How to resolve contradictory findings regarding PZM21's respiratory depression effects in preclinical studies?

  • Methodological Answer : Design experiments controlling for dosing regimens and tolerance induction. For instance, a 2018 study reported tolerance to PZM21's antinociception and respiratory depression after repeated dosing, contrasting earlier claims of minimal respiratory effects . Use whole-body plethysmography to measure minute volume (MV) and arterial blood gas analysis for comprehensive respiratory profiling .

Q. What strategies mitigate assay-specific discrepancies in PZM21's pharmacological profiling?

  • Methodological Answer : Conduct parallel assays under standardized conditions (e.g., cell line, buffer pH, temperature). For example, discrepancies in β-arrestin recruitment may arise from differences in overexpression levels or assay sensitivity. Validate findings across multiple labs and publish raw data for transparency .

Q. How to optimize PZM21's pharmacokinetic properties for CNS-targeted studies while retaining G-protein bias?

  • Methodological Answer : Modify substituents on the 4-hydroxyphenyl or thiophene moieties to enhance blood-brain barrier permeability. Use logP calculations and in situ brain perfusion models to predict bioavailability. Retain the (2S) stereochemistry critical for MOR binding .

Methodological Notes

  • Computational Docking : Screen >3 million molecules against inactive MOR conformations to identify biased agonists, followed by iterative molecular optimization .
  • Behavioral Assays : Use MOR KO mice to confirm target specificity and rule out off-target analgesia .
  • Structural Analysis : Align docking results with experimental cryo-EM data (e.g., PDB 7SBF) to validate binding poses .

Contradictions and Critical Analysis

  • Tail-Flick vs. Hot Plate Assays : PZM21’s lack of efficacy in tail-flick tests underscores its supraspinal mechanism, necessitating careful model selection .
  • Respiratory Tolerance : The 2018 study challenges earlier claims of absent respiratory depression, highlighting the need for longitudinal studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.